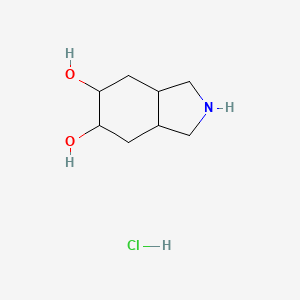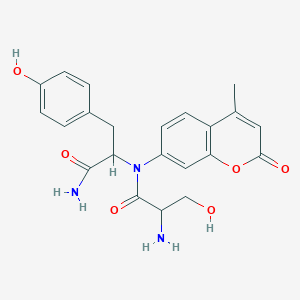
Octahydro-1H-isoindole-5,6-diol hydrochloride
Übersicht
Beschreibung
Octahydro-1H-isoindole-5,6-diol hydrochloride, also known as tetrahydroisoquinoline-3-carboxylic acid hydrochloride, is an organic compound with a broad range of applications. It has a molecular weight of 193.67 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6 (5)2-8 (7)11;/h5-11H,1-4H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Structural Characteristics and Synthesis
Structural Analysis : The octahydro-1H-isoindole ring system exhibits non-planar characteristics with distinct torsion angles, indicating a complex three-dimensional structure. This structural feature is crucial for understanding the chemical behavior and reactivity of compounds containing the octahydro-1H-isoindole skeleton (Shang et al., 2012).
Synthetic Approaches : Research has developed methodologies for the synthesis and separation of octahydro-1H-isoindole derivatives. These methods are pivotal for the preparation of key intermediates in pharmaceutical synthesis, demonstrating the compound's utility in medicinal chemistry (Vali et al., 2012).
Applications in Medicinal Chemistry
Derivatives Synthesis : Octahydro-1H-isoindole derivatives have been synthesized and evaluated for various biological activities. The synthesis of these derivatives showcases the versatility of the octahydro-1H-isoindole core in accessing pharmacologically relevant molecules (Kossakowski & Raszkiewicz, 2004).
Potential for Drug Development : The structural complexity and reactivity of octahydro-1H-isoindole derivatives open avenues for developing novel therapeutic agents. Their application in synthesizing compounds with potential serotonin receptor affinity highlights their importance in neuropharmacology (Kossakowski & Raszkiewicz, 2004).
Chemical and Physical Properties
Reactivity and Stability : Studies on the reactivity of octahydro-1H-isoindole derivatives reveal their potential in organic synthesis, demonstrating various reactions that lead to the formation of complex heterocyclic structures. These reactions are fundamental to the exploration of new chemical entities (Maas et al., 2004).
Novel Synthetic Methods : Research has also focused on developing new synthetic routes to access octahydro-1H-isoindole frameworks, illustrating the ongoing interest in exploiting its structural features for advancing synthetic organic chemistry (Gouse, Reddy, & Baskaran, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5,6-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6(5)2-8(7)11;/h5-11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXDDYEJBPMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC(C1O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)
![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)

